molecular formula C19H20ClN3O3 B2654312 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxybenzyl)urea CAS No. 891108-87-5

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxybenzyl)urea

Cat. No.: B2654312
CAS No.: 891108-87-5
M. Wt: 373.84
InChI Key: VXRUSFMEYVEULL-UHFFFAOYSA-N
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Description

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxybenzyl)urea is a synthetically designed urea derivative of interest in medicinal chemistry and pharmaceutical research. The compound features a 5-oxopyrrolidin-3-yl core, a structure frequently explored in drug discovery for its potential as a conformational constraint and pharmacophore. This scaffold is substituted with both a 4-chlorophenyl group and a 2-methoxybenzyl group via urea linkages, creating a multifunctional molecule. Urea derivatives are known to form robust intermolecular hydrogen-bonding networks, a property that is critical in crystal engineering and the design of molecular solids . This compound is representative of a class of molecules with significant research value in early-stage drug development. Urea-based compounds have been extensively investigated for their diverse biological activities. Notably, structurally similar urea derivatives have been identified as potent inhibitors of specific biological targets. For instance, some related compounds have demonstrated activity as inhibitors of coagulation Factor Xa, a key enzyme in the blood coagulation cascade, highlighting the potential of this chemical class in the development of anticoagulant therapies . The presence of the 5-oxopyrrolidinone (gamma-lactam) ring is a common feature in many biologically active molecules and pharmaceutical agents, further underscoring the research utility of this compound . The product is intended for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block in synthetic chemistry. It is offered For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate precautions, consulting the relevant safety data sheet prior to use.

Properties

IUPAC Name

1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-[(2-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O3/c1-26-17-5-3-2-4-13(17)11-21-19(25)22-15-10-18(24)23(12-15)16-8-6-14(20)7-9-16/h2-9,15H,10-12H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXRUSFMEYVEULL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxybenzyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:

    Formation of 4-Chlorophenyl Intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with a suitable amine to form the 4-chlorophenyl intermediate.

    Cyclization to Pyrrolidinone: The intermediate undergoes cyclization to form the pyrrolidinone ring, often using reagents like sodium hydride (NaH) and solvents such as dimethylformamide (DMF).

    Introduction of Methoxybenzyl Group: The final step involves the reaction of the pyrrolidinone intermediate with 2-methoxybenzyl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxybenzyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, using reagents like sodium methoxide (NaOMe).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaOMe in methanol or ethanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxybenzyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxybenzyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound, structural analogs from the urea and pyrrolidinone families are analyzed. Key differences in substituents, pharmacological profiles, and physicochemical properties are highlighted below.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Features Potential Applications
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxybenzyl)urea Pyrrolidin-5-one + urea - 4-Chlorophenyl
- 2-Methoxybenzyl
- High lipophilicity (Cl group)
- Moderate solubility (urea linkage)
Kinase inhibition, enzyme modulation
1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea Pyrrolidin-5-one + urea - 4-Ethoxyphenyl
- 4-Methoxyphenyl
- Enhanced solubility (ethoxy group)
- Reduced metabolic stability (methoxy)
Antimicrobial agents, receptor ligands
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (from ) Pyrazole + sulfanyl - 3-Chlorophenylsulfanyl
- Trifluoromethyl
- High electrophilicity (CF3)
- Strong enzyme inhibition (sulfanyl)
Antifungal, antiviral agents

Key Findings

Substituent Effects on Bioactivity The 4-chlorophenyl group in the target compound likely enhances binding to hydrophobic pockets in enzymes compared to the 4-methoxyphenyl group in the analog from . Chlorine’s electron-withdrawing nature may also stabilize intermolecular interactions.

Physicochemical Properties

  • Lipophilicity : The target compound’s Cl and benzyl groups increase logP values (~3.5 estimated), whereas the ethoxy/methoxy analog () has a lower logP (~2.8) due to polar oxygen atoms.
  • Metabolic Stability : The 4-chlorophenyl group may slow oxidative metabolism compared to methoxy or ethoxy substituents, which are prone to demethylation or hydroxylation .

Synthetic Accessibility

  • The urea linkage in the target compound requires precise coupling conditions, similar to ’s analog. However, introducing the 2-methoxybenzyl group adds complexity due to regioselectivity challenges during alkylation.

Biological Activity

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxybenzyl)urea is a complex organic compound with promising biological activities. This compound is characterized by its unique structural features, which include a pyrrolidinone ring and a urea functional group, making it a subject of interest in medicinal chemistry. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.

  • Molecular Formula: C18H16ClN2O3
  • Molecular Weight: 362.78 g/mol
  • Structure: The compound contains a 5-oxopyrrolidine moiety linked to a urea group and aromatic substituents, which enhance its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often utilizing automated reactors to improve yield and efficiency. The synthetic route may include the formation of the pyrrolidinone ring followed by the introduction of the chlorophenyl and methoxybenzyl groups.

Anticancer Activity

Research has demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on structurally related compounds have shown IC50 values indicating potent inhibitory activity against lung cancer (A549) and colorectal cancer (HCT-116) cell lines .

CompoundCell LineIC50 (μM)
1-(4-Chlorophenyl)-3-{4-{[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}ureaA5492.39 ± 0.10
SorafenibA5492.12 ± 0.18
1-(4-Chlorophenyl)-3-{4-{[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}ureaHCT-1163.90 ± 0.33
SorafenibHCT-1162.25 ± 0.71

The structure–activity relationship (SAR) studies indicate that modifications in the substituents on the pyrrolidine ring can significantly influence biological activity .

Enzyme Inhibition

In addition to its anticancer properties, this compound may also act as an inhibitor for various enzymes. For example, related compounds have shown strong inhibitory activity against urease and acetylcholinesterase (AChE), which are critical targets for treating conditions like peptic ulcers and Alzheimer’s disease .

EnzymeCompoundIC50 (μM)
UreaseVarious derivativesRange: 1.13 - 6.28
AChESelected derivativesStrong inhibition observed

Case Studies

Several case studies have highlighted the potential of urea derivatives in drug development:

  • Antiproliferative Effects : A study focused on a series of diaryl ureas demonstrated their effectiveness against multiple cancer cell lines, with some compounds showing similar potency to established drugs like sorafenib .
  • Enzyme Inhibition : Another investigation into piperidine derivatives revealed their capacity to inhibit urease effectively, suggesting their utility in gastrointestinal disorders .

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